molecular formula C9H7ClF2O2 B2817133 3-(4-Chlorophenyl)-3,3-difluoropropanoic acid CAS No. 1784588-73-3

3-(4-Chlorophenyl)-3,3-difluoropropanoic acid

Cat. No.: B2817133
CAS No.: 1784588-73-3
M. Wt: 220.6
InChI Key: WIFIVDIRPJKPRY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3,3-difluoropropanoic acid is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-chlorobenzaldehyde with difluoromethyl ketone under acidic conditions, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-3,3-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted propanoic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Chlorophenyl)-3,3-difluoropropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoropropanoic acid involves its interaction with various molecular targets. The presence of the chlorophenyl and difluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: The unique combination of the chlorophenyl and difluoromethyl groups in 3-(4-Chlorophenyl)-3,3-difluoropropanoic acid imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from similar compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)-3,3-difluoropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFIVDIRPJKPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784588-73-3
Record name 3-(4-chlorophenyl)-3,3-difluoropropanoic acid
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